2-(3-クロロ-4-(テトラヒドロ-2H-ピラン-4-イルオキシ)フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン

説明

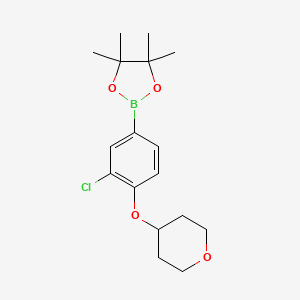

2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H24BClO4 and its molecular weight is 338.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症薬合成

この化合物の構造中のテトラヒドロピラン部分は、様々な抗炎症薬に見られる構造に似ています。 研究によると、この構造を新しい分子に組み込むことで、潜在的に効果が高く副作用の少ない新しい抗炎症剤を開発できる可能性があります .

プロテインキナーゼ阻害剤

このボロン酸誘導体と類似の構造を持つ化合物は、潜在的なプロテインキナーゼ阻害剤として研究されています。 これらの阻害剤は、腫瘍の増殖と増殖につながるシグナル経路を阻害できるため、癌治療において重要な役割を果たす可能性があります .

ホスホジエステラーゼ (PDE) 阻害剤

この化合物の構造は修飾に適しており、ホスホジエステラーゼ阻害剤の合成の出発点となる可能性があります。 PDE阻害剤は、心臓血管疾患、勃起不全、肺動脈性高血圧などの治療を含む、幅広い治療用途を持っています .

抗がん研究

ボロン酸部分は、癌治療に使用されるプロテアソーム阻害剤であるボルテゾミブにも見られます。 類似の化合物の研究により、プロテアソームまたは癌細胞の生存に関与する他の重要なタンパク質を標的とする新しい抗がん剤を発見できる可能性があります .

神経疾患

テトラヒドロピラン構造を持つ化合物は、神経疾患の治療における潜在的な役割について研究されています。 これらの化合物は血液脳関門を通過することができ、神経伝達物質系を調節する可能性があり、アルツハイマー病やパーキンソン病などの疾患に対する新しい治療法への道を開きます .

作用機序

Target of Action

Similar compounds have been found to target various proteins and enzymes involved in viral replication and plant defense mechanisms .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets by binding to active sites, thereby inhibiting the function of the target .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, in the context of plant defense, it has been found that similar compounds can inhibit the biosynthesis of sphingolipids in herbivores, thereby providing a defense mechanism for the plant .

Result of Action

The result of the compound’s action can vary depending on the context. For example, in the context of plant defense, similar compounds have been found to cause autotoxicity symptoms in herbivores, thereby protecting the plant .

生物活性

The compound 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.84 g/mol. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design due to its ability to form stable complexes with biomolecules.

Antimicrobial Properties

Research indicates that compounds containing boron can exhibit significant antimicrobial activity. In particular, dioxaborolanes have been studied for their ability to inhibit bacterial growth. For instance, studies have shown that related compounds can inhibit the enzyme LpxC in Pseudomonas aeruginosa, which is crucial for bacterial cell wall synthesis .

The proposed mechanism involves the chelation of essential metal ions in bacterial enzymes, leading to inhibition of enzymatic activity and subsequent bacterial death. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyran and chlorophenyl groups can enhance potency and selectivity against target pathogens .

Case Studies

- Inhibition of LpxC :

- Antiparasitic Activity :

Table 1: Biological Activity Summary

| Activity Type | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 0.56 | |

| Antiparasitic | Leishmania spp. | 1.22 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Observed Activity (IC50) |

|---|---|---|

| Base Compound | None | 0.56 µM |

| Variant A | Increased tetrahydropyran size | 0.34 µM |

| Variant B | Substituted phenyl group | 0.45 µM |

特性

IUPAC Name |

2-[3-chloro-4-(oxan-4-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-6,11,13H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZPCDAQKXGLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。